Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclohexylmethyl group, a triazinoindole moiety, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the triazinoindole core, followed by the introduction of the thioether linkage and the cyclohexylmethyl group. Common reagents and conditions used in these steps include:
Cyclohexylmethylamine: Used to introduce the cyclohexylmethyl group.
Thionating agents: Such as Lawesson’s reagent or phosphorus pentasulfide, to form the thioether linkage.
Catalysts: Such as palladium or copper catalysts, to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the triazinoindole core or the acetamide group.
Substitution: The cyclohexylmethyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield a sulfoxide or sulfone, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- would depend on its specific biological target. Potential molecular targets and pathways involved could include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures.
Triazinoindole derivatives: Compounds with similar triazinoindole cores.
Thioether-containing compounds: Compounds with similar thioether linkages.
Uniqueness
Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23N5OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-24-15-10-6-5-9-14(15)17-18(24)21-19(23-22-17)26-12-16(25)20-11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,20,25) |
InChI Key |
JQASFDXBBWICHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.